molecular formula C67H122N12O13 B606818 Rencofilstat CAS No. 1383420-08-3

Rencofilstat

カタログ番号: B606818
CAS番号: 1383420-08-3
分子量: 1303.8 g/mol
InChIキー: KBARHGHBFILILC-NGIJKBHDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

レンコフィルスタットは、CRV431としても知られており、ヘピオン・ファーマシューティカルズ社が開発した肝臓標的の多面的薬物候補です。主に非アルコール性脂肪性肝炎(NASH)およびウイルス性肝炎誘発肝疾患の治療を目指しています。レンコフィルスタットは、35年以上臨床で使用されている治療薬の薬理学的クラスに由来する新規分子です。 動物および臨床研究の両方で、優れた安全性プロファイルを立証しています .

準備方法

レンコフィルスタットは、シクロフィリン阻害剤を含む一連の化学反応によって合成されます。合成経路には、よく知られた免疫抑制剤であるシクロスポリンAの化学修飾が含まれます。 レンコフィルスタットの工業生産方法は、化合物の純度と有効性を確保するために、制御された条件下での大規模な化学合成を含みます .

化学反応の分析

レンコフィルスタットは、以下を含むさまざまな化学反応を受けます。

    酸化: レンコフィルスタットは、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

    還元: この化合物は還元反応を受けることもでき、還元誘導体の形成につながります。

    置換: レンコフィルスタットは、特定の官能基が他の基に置換される置換反応に関与することができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、通常、官能基が修飾されたレンコフィルスタットの誘導体です .

科学研究アプリケーション

レンコフィルスタットは、以下を含む幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Nonalcoholic Steatohepatitis (NASH)

Rencofilstat has shown significant potential in treating NASH, a condition characterized by fat accumulation in the liver leading to inflammation and fibrosis. Clinical data indicate that this compound effectively reduces liver fibrosis and improves liver function markers:

  • Phase 2a Clinical Trials : In a multicenter study involving 49 subjects with presumed F2/F3 NASH, this compound demonstrated a statistically significant reduction in alanine transaminase (ALT) levels, a key biomarker for liver health. The 225 mg dosage group exhibited an ALT reduction of -16.3% compared to -0.7% in the placebo group .
  • Mechanism of Action : By inhibiting cyclophilins, this compound targets collagen synthesis and other extracellular matrix components, which are crucial in the fibrogenesis process. This direct action on collagen production is significant as excessive collagen is a hallmark of fibrotic diseases .

Hepatocellular Carcinoma (HCC)

This compound is also being studied for its anti-cancer properties, particularly in hepatocellular carcinoma (HCC), which often arises from chronic liver diseases like NASH:

  • Preclinical Studies : Research has indicated that this compound can reduce tumor burden in animal models of HCC. In one study, it was found to decrease the number and size of liver tumors by 50% when administered during advanced stages of disease .
  • Combination Therapies : Preclinical investigations have suggested that this compound may enhance the efficacy of existing cancer treatments. For instance, it has been shown to synergistically increase the effectiveness of proteasome inhibitors against prostate cancer cells .

Antiviral Properties

This compound exhibits antiviral activities against hepatitis B virus (HBV), hepatitis C virus (HCV), and hepatitis D virus (HDV). Its mechanism includes:

  • Inhibition of Viral Replication : By blocking cyclophilin functions that viruses exploit for replication, this compound disrupts the life cycle of these viruses. In studies involving humanized mice infected with HCV, this compound significantly inhibited the development of HCV-induced HCC even when treatment started after infection had established .

Fibrosis in Other Diseases

The antifibrotic properties of this compound extend beyond liver diseases:

  • Potential in Other Fibrotic Conditions : Given its mechanism targeting collagen synthesis, there is potential for this compound to be effective in treating other fibrotic diseases such as pulmonary fibrosis and kidney fibrosis .

Summary of Clinical Findings

ApplicationPhaseKey Findings
Nonalcoholic SteatohepatitisPhase 2aSignificant ALT reduction; well-tolerated; safe .
Hepatocellular CarcinomaPreclinicalReduced tumor size and number; enhances effects of other therapies .
Antiviral ActivityPreclinicalInhibits HBV/HCV replication; reduces HCV-induced HCC risk .

作用機序

レンコフィルスタットは、シクロフィリンイソメラーゼ酵素に特異的に結合し、その機能を高い効力で阻害します。シクロフィリンは、細胞死、線維化、癌細胞の増殖などの疾患プロセスにおいて重要な役割を果たします。これらのプロセスにおけるシクロフィリンの参加を阻害することにより、レンコフィルスタットは、抗ウイルス、抗炎症、抗線維化、抗癌効果など、さまざまな治療効果を発揮します。 この化合物は、血液中よりも5倍高い濃度で肝臓に蓄積し、肝疾患の治療における有効性を高めています .

類似の化合物との比較

レンコフィルスタットは、複数のシクロフィリンアイソフォームを標的にし、さまざまな生物学的プロセスに関与するという点でユニークです。類似の化合物には以下が含まれます。

    シクロスポリンA: 臓器移植に使用される免疫抑制剤。

    アリスポビール: C型肝炎の治療に使用される非免疫抑制性シクロフィリン阻害剤。

    デビオ025: 抗ウイルス作用を持つ別のシクロフィリン阻害剤。

レンコフィルスタットは、その多面的作用とシクロフィリン機能の阻害における高い効力により際立っており、肝疾患の治療のための汎用的な治療薬となっています .

類似化合物との比較

Rencofilstat is unique in its ability to target multiple cyclophilin isoforms and participate in various biological processes. Similar compounds include:

    Cyclosporine A: An immunosuppressant used in organ transplantation.

    Alisporivir: A non-immunosuppressive cyclophilin inhibitor used in the treatment of hepatitis C.

    Debio 025: Another cyclophilin inhibitor with antiviral properties.

This compound stands out due to its pleiotropic actions and high potency in inhibiting cyclophilin function, making it a versatile therapeutic drug for liver diseases .

生物活性

Rencofilstat (RCF), a novel cyclophilin inhibitor, has emerged as a promising therapeutic candidate for various liver diseases, particularly nonalcoholic steatohepatitis (NASH) and hepatitis B virus (HBV) infections. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and potential applications in treating liver-related conditions.

This compound exerts its biological effects primarily through the inhibition of cyclophilin proteins, which play crucial roles in various cellular processes including inflammation, fibrosis, and viral replication. The compound selectively binds to multiple cyclophilin isoforms, demonstrating the highest potency among known cyclophilin inhibitors with a Ki value of 1 nM . The pleiotropic actions of this compound are attributed to its ability to:

  • Inhibit Fibrosis : this compound has shown significant antifibrotic effects in preclinical models by preventing collagen deposition and promoting regression of established fibrosis .
  • Reduce Viral Load : In HBV infections, it decreases viral replication by blocking both the uptake of the virus into cells and post-entry replication processes. This has been evidenced by reductions in HBV DNA and surface antigens .
  • Anti-Cancer Activity : this compound exhibits anti-cancer properties, particularly in hepatocellular carcinoma (HCC) models associated with hepatitis C. It has been shown to prevent tumor development and reduce tumor burden significantly .

Phase 2a Study

A multicenter, single-blind, placebo-controlled Phase 2a study evaluated the safety and efficacy of this compound in subjects with presumed F2/F3 NASH. Key findings from this study include:

  • Safety Profile : this compound was well tolerated with no significant safety signals. Common adverse events included gastrointestinal symptoms like constipation and diarrhea .
  • Efficacy Indicators : Notably, patients receiving 225 mg of this compound daily exhibited a statistically significant reduction in alanine transaminase (ALT) levels compared to placebo (-16.3% vs. -0.7%) alongside reductions in fibrosis biomarkers ProC3 and C6M .

Summary of Phase 2a Study Results

ParameterThis compound (225 mg)Placebo
ALT Reduction (%)-16.3 ± 25.5-0.7 ± 13.4
ProC3 Reduction (ng/ml)Significant reductionNot significant
C6M ReductionSignificant reductionNot significant

Preclinical Findings

In preclinical studies involving animal models, this compound demonstrated:

  • Antifibrotic Effects : Consistent reductions in liver fibrosis across various models, indicating its potential as a treatment for chronic liver diseases .
  • Pharmacokinetics : this compound showed hepatic concentrations significantly higher than systemic levels (5-10 times), suggesting effective targeting of liver tissues .

Future Directions

The promising results from the Phase 2a study have paved the way for further investigations into this compound's efficacy and safety in larger Phase 2b trials. These studies will focus on longer treatment durations and additional efficacy biomarkers to establish its therapeutic potential comprehensively.

特性

CAS番号

1383420-08-3

分子式

C67H122N12O13

分子量

1303.8 g/mol

IUPAC名

N-[(7R,8R)-8-[(2S,5S,8R,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,8,10,16,20,23,25,28,31-decamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-8-hydroxy-7-methyloctyl]acetamide

InChI

InChI=1S/C67H122N12O13/c1-26-48-63(88)73(19)46(17)62(87)74(20)50(34-38(4)5)59(84)72-53(41(10)11)66(91)75(21)49(33-37(2)3)58(83)69-44(15)57(82)70-45(16)61(86)76(22)51(35-39(6)7)64(89)77(23)52(36-40(8)9)65(90)78(24)54(42(12)13)67(92)79(25)55(60(85)71-48)56(81)43(14)31-29-27-28-30-32-68-47(18)80/h37-46,48-56,81H,26-36H2,1-25H3,(H,68,80)(H,69,83)(H,70,82)(H,71,85)(H,72,84)/t43-,44+,45-,46-,48+,49+,50+,51+,52+,53+,54+,55+,56-/m1/s1

InChIキー

KBARHGHBFILILC-NGIJKBHDSA-N

SMILES

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCCCNC(=O)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C

異性体SMILES

CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)CCCCCCNC(=O)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C

正規SMILES

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCCCNC(=O)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CRV431;  CRV-431;  CRV 431

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rencofilstat
Reactant of Route 2
Rencofilstat
Reactant of Route 3
Rencofilstat
Reactant of Route 4
Rencofilstat
Reactant of Route 5
Rencofilstat
Reactant of Route 6
Rencofilstat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。